molecular formula C23H21Cl2FN2O5S B3036101 2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide CAS No. 338967-77-4

2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide

Cat. No. B3036101
CAS RN: 338967-77-4
M. Wt: 527.4 g/mol
InChI Key: FDDLVZZNKRYPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H21Cl2FN2O5S and its molecular weight is 527.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Chemical Analysis

  • Metabolism in Biological Systems : Research by Baldwin and Hutson (1980) showed that certain chloro-fluoro-aniline compounds, similar in structure to the compound , were metabolized in dogs and rats, forming various metabolites identifiable by spectroscopy and mass spectrometry. This study highlights the metabolic pathways of related compounds in living organisms (Baldwin & Hutson, 1980).
  • Powder Diffraction Data for Potential Pesticides : Research by Olszewska, Pikus, and Tarasiuk (2008) on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which shares a similar structure with the compound , provided new powder diffraction data. These compounds, being potential pesticides, were analyzed for their structural and chemical properties (Olszewska, Pikus, & Tarasiuk, 2008).

Herbicide Analysis and Environmental Impact

  • Herbicide Metabolism and Carcinogenicity Studies : Coleman, Linderman, Hodgson, and Rose (2000) conducted a study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is relevant due to the structural similarities of these herbicides with the compound , providing insights into their metabolic pathways and potential health effects (Coleman, Linderman, Hodgson, & Rose, 2000).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Sulfide and Sulfone Derivatives : Badiger, Mulla, Khazi, and Khazi (2013) synthesized a series of derivatives that include 4-(2-chloro-4-fluorophenyl) structures, testing their antimicrobial activities against various bacteria and fungi. Their research offers valuable information on the antimicrobial properties of compounds structurally related to the compound (Badiger, Mulla, Khazi, & Khazi, 2013).

Crystal Structure Analysis

  • Crystal Structure of Dichloro-N-(chlorophenylsulfonyl)acetamide : A study by Gowda, Foro, Nirmala, Sowmya, and Fuess (2008) on a compound with a similar structure, 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, provides insight into the crystal structure and molecular interactions of such compounds. This information can be crucial for understanding the physical and chemical properties of the compound (Gowda, Foro, Nirmala, Sowmya, & Fuess, 2008).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)anilino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2FN2O5S/c1-32-11-12-33-22-14-21(19(24)13-20(22)25)28(34(30,31)18-5-3-2-4-6-18)15-23(29)27-17-9-7-16(26)8-10-17/h2-10,13-14H,11-12,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDLVZZNKRYPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide
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2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide
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2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide
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2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide
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2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide
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2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide

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